1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one is a chemical compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-difluoromethylbenzene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride, followed by the addition of a propanone derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized ketones or reduced alcohols.
- Coupled products with extended carbon chains .
Scientific Research Applications
1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence biochemical pathways related to signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
1-(2,4-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure with a bromine atom instead of chlorine.
1-(2,4-Bis(difluoromethyl)phenyl)-1-iodopropan-2-one: Contains an iodine atom in place of chlorine.
1-(2,4-Bis(difluoromethyl)phenyl)-1-fluoropropan-2-one: Fluorine atom substitution.
Properties
Molecular Formula |
C11H9ClF4O |
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Molecular Weight |
268.63 g/mol |
IUPAC Name |
1-[2,4-bis(difluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c1-5(17)9(12)7-3-2-6(10(13)14)4-8(7)11(15)16/h2-4,9-11H,1H3 |
InChI Key |
YNGHVRVWUJBVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)C(F)F)Cl |
Origin of Product |
United States |
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